

Methyl 2-aminothiazole-5-carboxylate vs. ethyl 2-aminothiazole-5-carboxylate in synthesis

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Compound of Interest

Compound Name:	Methyl 2-aminothiazole-5-carboxylate
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A Comparative Guide to Methyl and Ethyl 2-aminothiazole-5-carboxylate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry and pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Among the privileged scaffolds in medicinal chemistry, the 2-aminothiazole core is a recurring motif in a multitude of biologically active compounds. This guide provides a detailed, objective comparison of two closely related and widely used building blocks: **methyl 2-aminothiazole-5-carboxylate** and ethyl 2-aminothiazole-5-carboxylate. This analysis is supported by experimental data on their synthesis, physical properties, and performance in subsequent chemical transformations, with a focus on their application as key intermediates in the synthesis of the anticancer drug Dasatinib.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical properties of these reagents is crucial for their handling, storage, and application in various reaction conditions. The primary difference between the two compounds lies in the ester group, which influences properties such as molecular weight, melting point, and solubility.

Property	Methyl 2-aminothiazole-5-carboxylate	Ethyl 2-aminothiazole-5-carboxylate
CAS Number	6633-61-0	32955-21-8 [1]
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S	C ₆ H ₈ N ₂ O ₂ S [1]
Molecular Weight	158.18 g/mol	172.20 g/mol [1]
Appearance	White to off-white crystalline solid, Tan to Light Brown Solid [2] [3]	White to yellow or light brown crystal or powder [4]
Melting Point	182-186 °C [5]	159-163 °C [1]
Solubility	Sparingly soluble in water; Moderately soluble in ethanol, methanol, and DMSO. [2] [3]	Insoluble in water. [4]
Storage Temperature	2-8°C, Keep in dark place, Inert atmosphere.	2-8°C [1]

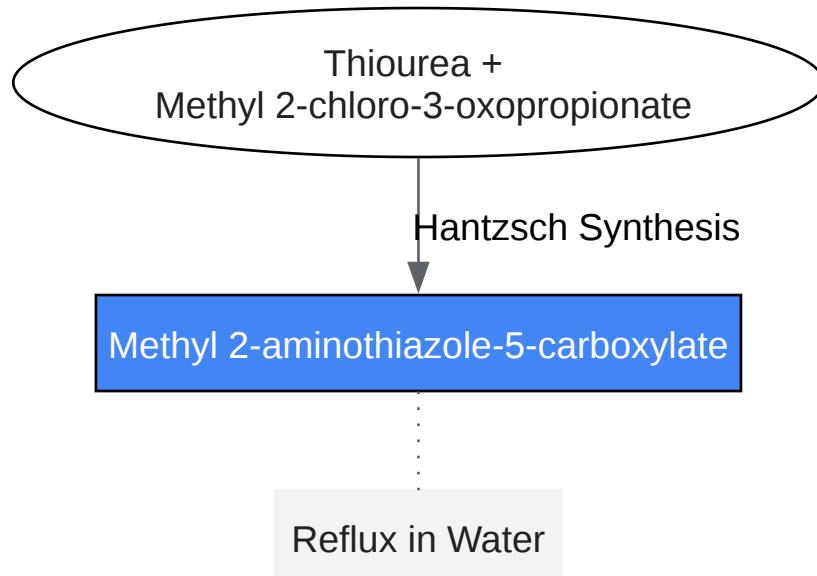
Synthesis and Yield Comparison

Both esters are commonly prepared via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α -halocarbonyl compound. The choice of starting materials for the α -halocarbonyl component dictates the final ester product.

Synthetic Pathways

The general synthetic approach for both esters involves the reaction of a thiourea with a suitable α -halo- β -ketoester or its equivalent. Below are the graphical representations of the synthetic pathways.

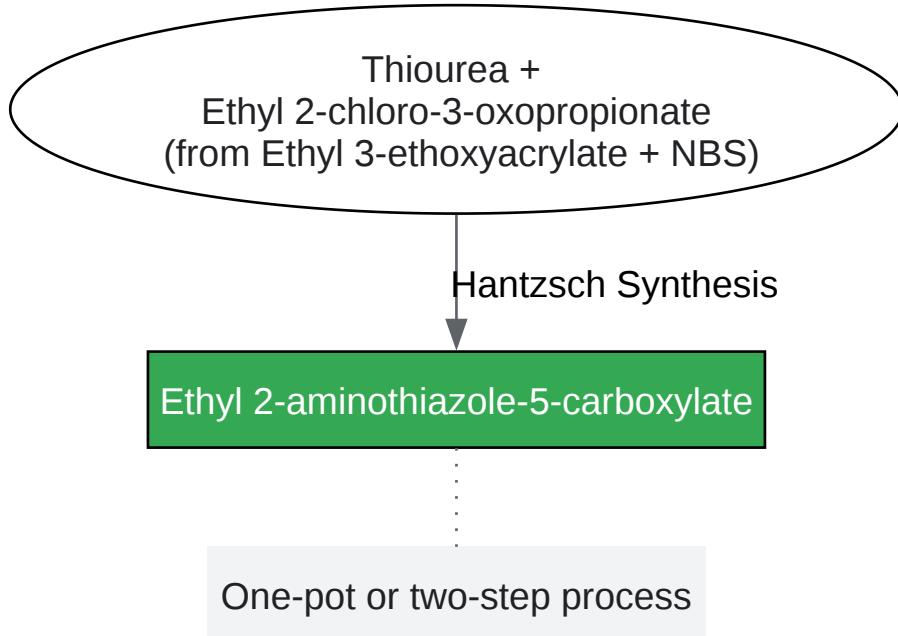
Synthesis of Methyl 2-aminothiazole-5-carboxylate



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Caption: General synthesis of **Methyl 2-aminothiazole-5-carboxylate**.

Synthesis of Ethyl 2-aminothiazole-5-carboxylate



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Caption: General synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Comparative Synthesis Data

While various synthetic methods exist with differing yields, a direct comparison under identical conditions is ideal for evaluation. A patent for the synthesis of Dasatinib intermediates provides valuable comparative data for the coupling of 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with methyl, ethyl, and isopropyl 2-aminothiazole-5-formate.[\[6\]](#)[\[7\]](#)

Ester	Starting Material	Reported Yield
Methyl	Methyl 2-aminothiazole-5-formate [6] [7]	83.8%
Ethyl	Ethyl 2-aminothiazole-5-formate [6] [7]	70.5%
Isopropyl	Isopropyl 2-aminothiazole-5-formate [6] [7]	65.2%

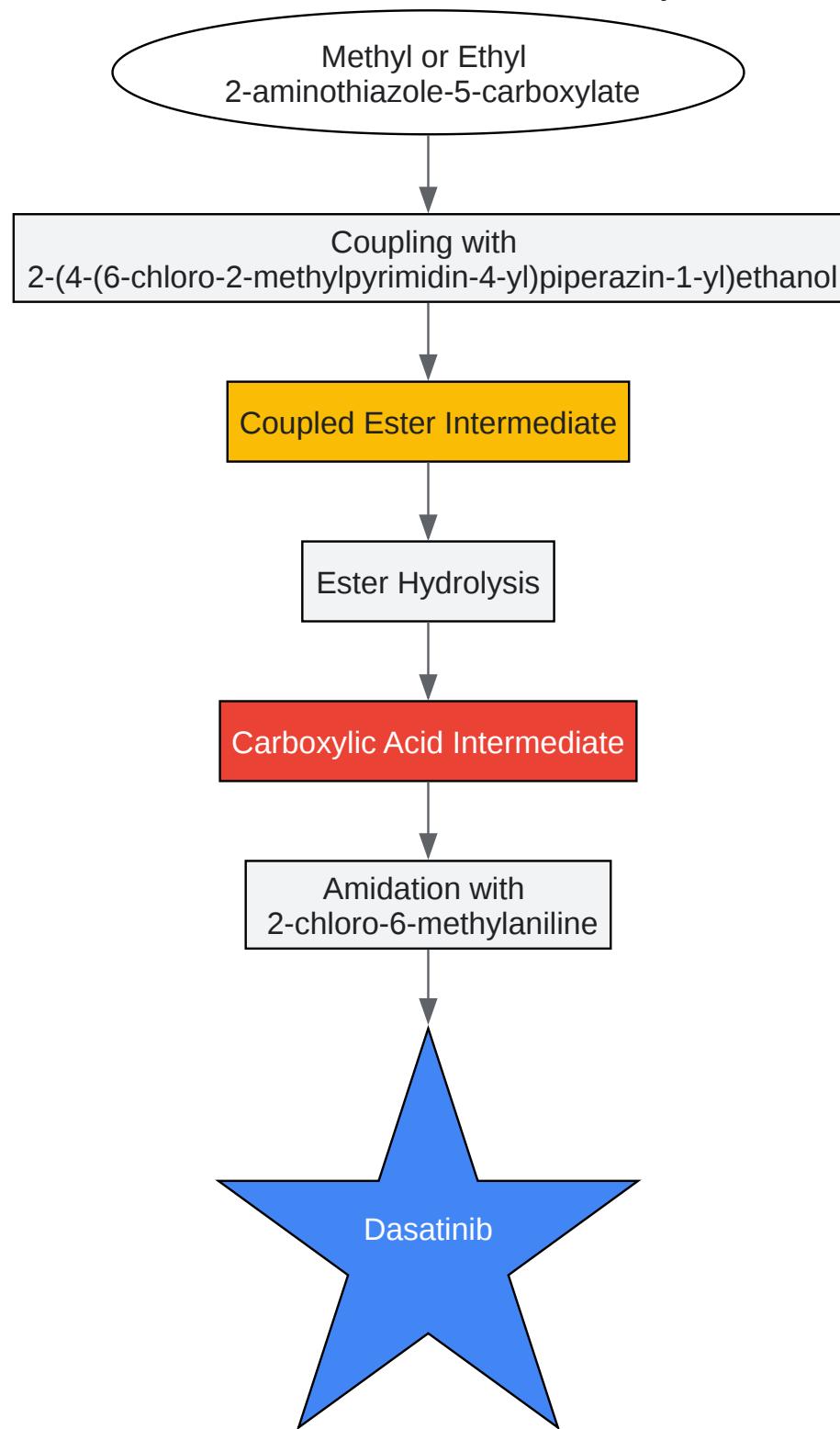
This data suggests that under the specified reaction conditions for this particular transformation, the methyl ester provides a significantly higher yield compared to the ethyl and isopropyl esters. This could be attributed to the smaller steric hindrance of the methyl group, potentially allowing for faster reaction kinetics.

Performance in Synthesis: A Case Study in Dasatinib Intermediate Synthesis

The utility of these esters as synthetic intermediates is a critical factor in their selection. As previously mentioned, both are employed in the synthesis of Dasatinib. The synthetic step involves the coupling of the 2-aminothiazole ester with a pyrimidine derivative, followed by hydrolysis of the ester and subsequent amidation.

The workflow for this key transformation can be visualized as follows:

Workflow for Dasatinib Intermediate Synthesis

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Caption: Key steps in Dasatinib synthesis utilizing the title esters.

Based on the yield data presented in the previous section, **methyl 2-aminothiazole-5-carboxylate** demonstrates superior performance in the coupling reaction, providing a 13.3% higher yield than its ethyl counterpart under the documented conditions.^{[6][7]} While the subsequent hydrolysis rates of the methyl and ethyl esters are not directly compared in the available literature, it is a general principle in organic chemistry that methyl esters can be more readily hydrolyzed than ethyl esters due to reduced steric hindrance. This could potentially translate to shorter reaction times or milder conditions for the hydrolysis step when using the methyl ester.

Experimental Protocols

For the benefit of researchers, detailed experimental protocols for the synthesis of both esters are provided below.

Synthesis of Methyl 2-aminothiazole-5-carboxylate

A reported synthesis involves the reaction of methyl 2-chloro-3-oxopropionate with thiourea.

- Materials: Methyl 2-chloro-3-oxopropionate, Thiourea, Water, Activated carbon, 2.5 N Sodium hydroxide solution.
- Procedure:
 - A mixture of 2.4 g of methyl 2-chloro-3-oxopropionate, 20 mL of water, and 1.75 g of thiourea is refluxed for 2 hours.
 - Upon completion, the reaction mixture is cooled to room temperature.
 - 0.25 g of activated carbon is added for decolorization, and the mixture is filtered.
 - The filtrate is neutralized by the slow addition of a 2.5 N sodium hydroxide solution.
 - The resulting precipitate is collected by filtration to yield **methyl 2-aminothiazole-5-carboxylate**.
- Reported Yield: 44%

Synthesis of Ethyl 2-aminothiazole-5-carboxylate[9]

A common one-pot synthesis proceeds from ethyl 3-ethoxyacrylate.[\[8\]](#)

- Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Dioxane, Water, Thiourea, Ammonia solution.[\[8\]](#)
- Procedure:
 - N-bromosuccinimide (19.6 g, 0.11 mol) is slowly added to a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10 °C.[\[8\]](#)
 - The reaction mixture is stirred at room temperature for 1 hour.[\[8\]](#)
 - Thiourea (7.6 g, 0.1 mol) is added, and the mixture is heated to 80 °C for 1 hour.[\[8\]](#)
 - After cooling to room temperature, ammonia solution (20 mL) is added.[\[8\]](#)
 - The resulting paste is stirred for 10 minutes and then filtered.[\[8\]](#)
 - The filter cake is washed with water and dried under vacuum to give the final product.[\[8\]](#)
- Reported Yield: 70%[\[8\]](#)

Another high-yield method has also been reported:

- Materials: Ethyl 3-ethoxyacrylate, Urea, Potassium sulfide, Nano-copper powder, Tetrahydrofuran (THF), Water.[\[8\]](#)
- Procedure:
 - Under a nitrogen atmosphere, ethyl 3-ethoxyacrylate (14.4 g, 100 mmol), urea (12 g, 200 mmol), potassium sulfide (33 g, 300 mmol), and nano-copper powder (1.4 g) are reacted in a 6:1 mixture of THF and water (100 mL) at 55 °C for 1.5 hours.[\[8\]](#)
 - The mixture is cooled to room temperature and poured into ice water.[\[8\]](#)
 - The product is extracted with dichloromethane.[\[8\]](#)

- The organic phase is concentrated, washed, and recrystallized from ethanol.[8]
- Reported Yield: 95.7%[8]

Conclusion and Recommendations

Both methyl and ethyl 2-aminothiazole-5-carboxylate are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceutical compounds like Dasatinib.

- **Methyl 2-aminothiazole-5-carboxylate** appears to offer a significant advantage in terms of yield in the crucial coupling step for the synthesis of a Dasatinib intermediate.[6][7] Its lower steric hindrance may also facilitate subsequent ester hydrolysis.
- Ethyl 2-aminothiazole-5-carboxylate is also a widely used and effective intermediate. While the yield in the specific Dasatinib intermediate synthesis was lower than that of the methyl ester, various high-yielding synthetic routes for its preparation are well-documented.[8]

Recommendation: For synthetic routes where yield in subsequent coupling reactions is critical, **methyl 2-aminothiazole-5-carboxylate** may be the preferred reagent. However, the choice of reagent will ultimately depend on a variety of factors including the specific reaction conditions, cost and availability of starting materials, and the desired downstream processing. Researchers should consider the trade-offs between the potentially higher reactivity of the methyl ester and the well-established and varied synthetic protocols for the ethyl ester. It is recommended to perform small-scale trials to determine the optimal reagent for a specific synthetic transformation.

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